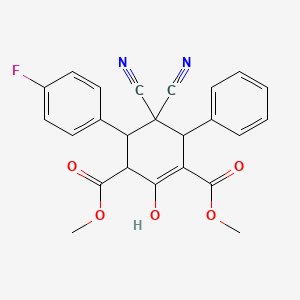

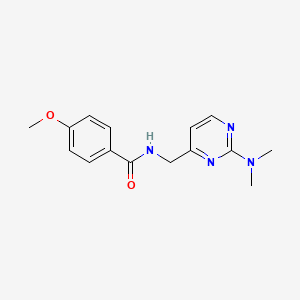

![molecular formula C24H27N5OS B2899003 6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide CAS No. 1396565-73-3](/img/structure/B2899003.png)

6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a novel dual kinase inhibitor against CK2 and GSK3β . It is designed from a lead identified in silico . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .

Synthesis Analysis

The compound is synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis

The compound’s structure is based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for its activity .Applications De Recherche Scientifique

Dual Kinase Inhibition

This compound has been studied for its ability to inhibit dual kinases, specifically Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are involved in the phosphorylation of the tumor suppressor protein PTEN, leading to its deactivation. By inhibiting both kinases, the compound could potentially prevent the deactivation of PTEN more efficiently, which is a promising approach in cancer therapy.

Pharmaceutical Testing

Due to its unique structure, the compound can serve as a high-quality reference standard in pharmaceutical testing . This application is crucial for ensuring the accuracy and reliability of pharmaceutical products during development and quality control processes.

Mécanisme D'action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .

Propriétés

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5OS/c30-23(26-24-25-19-8-4-5-9-21(19)31-24)20-10-11-22(28-27-20)29-14-12-18(13-15-29)16-17-6-2-1-3-7-17/h1-3,6-7,10-11,18H,4-5,8-9,12-16H2,(H,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKZOAVPHUFOCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

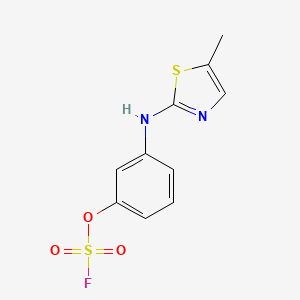

![N-{4-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2898934.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2898935.png)

![N-methyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2898936.png)

![[2-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B2898937.png)

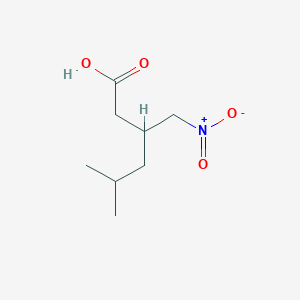

![(2R,3S)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one](/img/structure/B2898938.png)

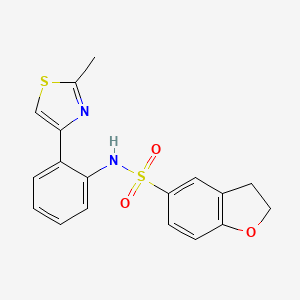

![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)